molecular formula C8H7NO2 B15326391 3-Oxo-3-(pyridin-4-yl)propanal

3-Oxo-3-(pyridin-4-yl)propanal

Cat. No.: B15326391
M. Wt: 149.15 g/mol
InChI Key: KZCHVARSEUSUSY-UHFFFAOYSA-N
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Description

3-Oxo-3-(pyridin-4-yl)propanal is an organic compound with the molecular formula C8H7NO2 It features a pyridine ring attached to a propanal group, with an oxo group at the third carbon position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxo-3-(pyridin-4-yl)propanal can be achieved through several methods. One common approach involves the reaction of pyridine-4-carboxaldehyde with ethyl acetoacetate in the presence of a base, followed by hydrolysis and decarboxylation to yield the desired product . The reaction conditions typically involve refluxing the reactants in an appropriate solvent, such as ethanol, under an inert atmosphere to prevent oxidation.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, purification techniques such as crystallization and distillation are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

3-Oxo-3-(pyridin-4-yl)propanal undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, forming alcohol derivatives.

    Substitution: The pyridine ring can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like halogens, acids, and bases facilitate substitution reactions on the pyridine ring.

Major Products

    Oxidation: Pyridine-4-carboxylic acid.

    Reduction: 3-Hydroxy-3-(pyridin-4-yl)propanal.

    Substitution: Various substituted pyridine derivatives depending on the reagents used.

Scientific Research Applications

3-Oxo-3-(pyridin-4-yl)propanal has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Oxo-3-(pyridin-4-yl)propanal involves its interaction with specific molecular targets and pathways. The compound can act as an electrophile, reacting with nucleophilic sites on enzymes and proteins. This interaction can modulate the activity of these biomolecules, leading to various biological effects. The pyridine ring can also participate in coordination chemistry, forming complexes with metal ions that exhibit unique properties .

Comparison with Similar Compounds

Similar Compounds

    3-Oxo-3-(pyridin-3-yl)propanal: Similar structure but with the pyridine ring attached at the third position.

    3-Oxo-3-(pyridin-2-yl)propanal: Pyridine ring attached at the second position.

    3-Oxo-3-(pyridin-4-yl)propanoic acid: Carboxylic acid derivative of the compound.

Uniqueness

3-Oxo-3-(pyridin-4-yl)propanal is unique due to its specific structural configuration, which imparts distinct reactivity and properties. The position of the pyridine ring and the presence of the oxo group at the third carbon make it a versatile intermediate in organic synthesis and a valuable compound in various research applications .

Properties

Molecular Formula

C8H7NO2

Molecular Weight

149.15 g/mol

IUPAC Name

3-oxo-3-pyridin-4-ylpropanal

InChI

InChI=1S/C8H7NO2/c10-6-3-8(11)7-1-4-9-5-2-7/h1-2,4-6H,3H2

InChI Key

KZCHVARSEUSUSY-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(=O)CC=O

Origin of Product

United States

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